molecular formula C13H15Cl2NO3 B3996925 2,2-dichloro-N-(3,4-dimethoxyphenyl)-1-methylcyclopropane-1-carboxamide

2,2-dichloro-N-(3,4-dimethoxyphenyl)-1-methylcyclopropane-1-carboxamide

Cat. No.: B3996925
M. Wt: 304.17 g/mol
InChI Key: ZEKUKLYSTMAHLU-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(3,4-dimethoxyphenyl)-1-methylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring substituted with dichloro and carboxamide groups, along with a 3,4-dimethoxyphenyl moiety. Its distinct structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(3,4-dimethoxyphenyl)-1-methylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a dichlorocarbene precursor under controlled conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the cyclopropane intermediate with an appropriate amine, such as 3,4-dimethoxyaniline, under amide bond-forming conditions.

    Final Product Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-(3,4-dimethoxyphenyl)-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer chlorine atoms or altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dichloro groups.

Scientific Research Applications

2,2-dichloro-N-(3,4-dimethoxyphenyl)-1-methylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(3,4-dimethoxyphenyl)-1-methylcyclopropane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dichloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2,2-dichloro-N-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-piperidinyl}acetamide

Uniqueness

2,2-dichloro-N-(3,4-dimethoxyphenyl)-1-methylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds that may lack the cyclopropane ring or have different substituents.

Properties

IUPAC Name

2,2-dichloro-N-(3,4-dimethoxyphenyl)-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-12(7-13(12,14)15)11(17)16-8-4-5-9(18-2)10(6-8)19-3/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKUKLYSTMAHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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